3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol
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Overview
Description
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol is a fluorinated alcohol compound with the molecular formula C5H5F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol typically involves the fluorination of precursor compounds. One common method is the reaction of 3,4,4,4-Tetrafluorobutan-1-ol with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to handle the highly reactive nature of fluorine and ensure the safety and efficiency of the production. The use of specialized equipment and strict adherence to safety protocols are essential in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the presence of multiple fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Similar in structure but contains a bromine atom instead of a trifluoromethoxy group.
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol is unique due to the presence of both tetrafluoro and trifluoromethoxy groups, which impart distinct chemical properties such as enhanced reactivity and stability. This makes it particularly valuable in specialized chemical and industrial applications .
Properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O2/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMCOXUHYUDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)(OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023180 |
Source
|
Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378864-58-4 |
Source
|
Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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